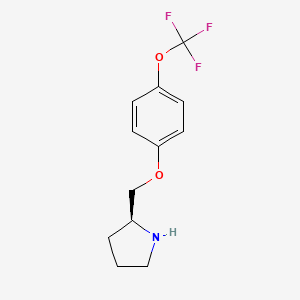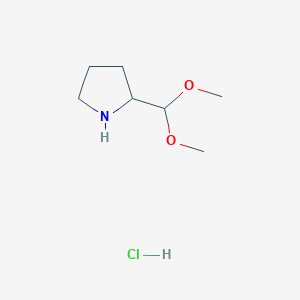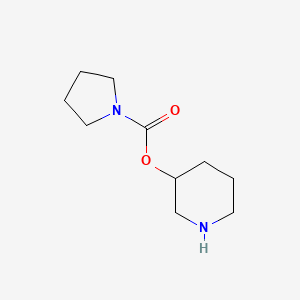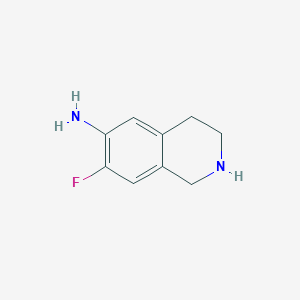
5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique substitution pattern, offers interesting properties for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Bromination: Introduction of the bromine atom at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of the fluorine atom at the 6-position using a fluorinating agent such as Selectfluor.
Alkylation: Introduction of the ethyl group at the 1-position using ethyl halides in the presence of a base.
Cyclization: Formation of the indazole ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine or fluorine substituents using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1-ethyl-6-fluoro-2-methylindole
- 5-Bromo-1-ethyl-6-fluoro-2-methylbenzimidazole
- 5-Bromo-1-ethyl-6-fluoro-2-methyl-1H-pyrazole
Uniqueness
5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1381944-74-6 |
|---|---|
Fórmula molecular |
C10H12BrFN2 |
Peso molecular |
259.12 g/mol |
Nombre IUPAC |
5-bromo-1-ethyl-6-fluoro-2-methyl-3H-indazole |
InChI |
InChI=1S/C10H12BrFN2/c1-3-14-10-5-9(12)8(11)4-7(10)6-13(14)2/h4-5H,3,6H2,1-2H3 |
Clave InChI |
DWQQECVXVLCKHZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC(=C(C=C2CN1C)Br)F |
SMILES canónico |
CCN1C2=CC(=C(C=C2CN1C)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


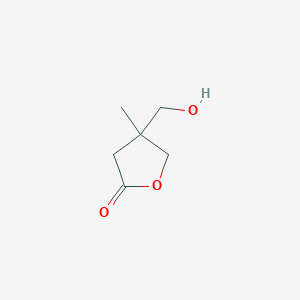
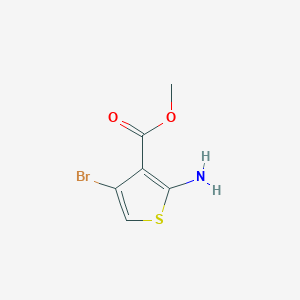
![2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile](/img/structure/B1473660.png)
![Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate](/img/structure/B1473661.png)
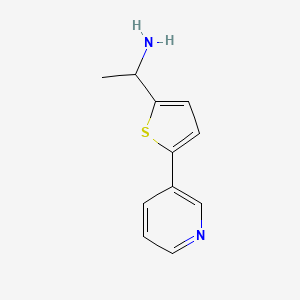
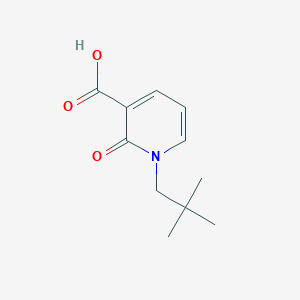
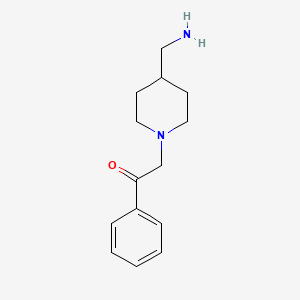
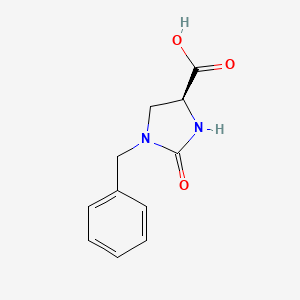
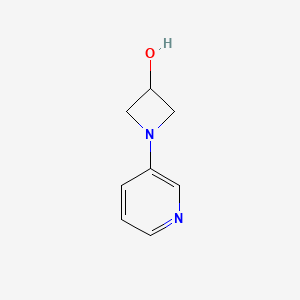
![Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1473668.png)
